molecular formula C14H8FN5O B4930537 7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4930537
M. Wt: 281.24 g/mol
InChI Key: DHIHFISDRVUYBY-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyridotriazolopyrimidinone scaffold with a 3-fluorophenyl substituent at the 7-position. The fluorine atom at the phenyl ring is a critical pharmacophore, influencing electronic properties and bioavailability through its electron-withdrawing effects .

Properties

IUPAC Name

11-(3-fluorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN5O/c15-9-2-1-3-10(6-9)19-5-4-12-11(13(19)21)7-16-14-17-8-18-20(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIHFISDRVUYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core followed by the introduction of the 3-fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context and the target molecule. Molecular docking studies and in vitro assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyridotriazolopyrimidinone core allows for diverse substitutions, which significantly alter physicochemical and biological behaviors. Key analogs include:

Compound Name (Substituent) Molecular Formula Molecular Weight Key Structural Features Reference
7-(3-Fluorophenyl) derivative (target) - - 3-Fluorophenyl at 7-position -
7-(4-Nitrophenyl) analog C₁₄H₈N₆O₃ 308.25 Electron-withdrawing nitro group at 4-position
7-(3-Chloro-4-fluorophenyl) derivative C₁₇H₁₁ClFN₅O 363.75 Dual halogen substitution (Cl, F)
7-Amino-2-methyl derivative C₁₀H₁₀N₆O 216.20 Amino group at 7-position, methyl at 2-position

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in , -F in ) enhance stability and may improve receptor binding.
  • Amino groups (e.g., in ) introduce hydrogen-bonding capabilities, which could modulate solubility and target interactions.

Physicochemical and Spectroscopic Properties

Comparative data from analogs reveal trends in stability and reactivity:

Table 2: Analytical and Spectroscopic Comparisons
Compound (Substituent) Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Reference
3-(2-Hydroxyphenyl) derivative 184 1680 δ 2.35 (CH₃), 6.16 (pyrimidine-H)
5-(3-Fluorophenyl) analog - - -
7-Furan-2-ylmethyl derivative - - -

Insights :

  • The C=O stretch in IR (~1680 cm⁻¹) is consistent across triazolopyrimidinones, indicating a stable lactam structure .
  • Methyl groups (e.g., δ 2.35 in ) and aromatic protons (δ 6.97–8.02) are characteristic in ¹H-NMR spectra.

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